molecular formula C16H13N3O B289817 Pyridin-2-yl(dipyridin-4-yl)methanol

Pyridin-2-yl(dipyridin-4-yl)methanol

Cat. No.: B289817
M. Wt: 263.29 g/mol
InChI Key: AOVUVHQZBJTFLQ-UHFFFAOYSA-N
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Description

Pyridin-2-yl(dipyridin-4-yl)methanol is a polycyclic aromatic compound featuring a central methanol group attached to three pyridine rings: one at the pyridin-2-yl position and two at pyridin-4-yl positions. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in coordination chemistry, medicinal chemistry, and materials science. Its three pyridine moieties enable diverse binding modes with metal ions and biological targets, while the hydroxymethyl group enhances solubility and reactivity for further functionalization .

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

pyridin-2-yl(dipyridin-4-yl)methanol

InChI

InChI=1S/C16H13N3O/c20-16(13-4-9-17-10-5-13,14-6-11-18-12-7-14)15-3-1-2-8-19-15/h1-12,20H

InChI Key

AOVUVHQZBJTFLQ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(C2=CC=NC=C2)(C3=CC=NC=C3)O

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=NC=C2)(C3=CC=NC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness is best understood through comparisons with analogs differing in substitution patterns, functional groups, or heterocyclic frameworks. Below is an analysis of key structural and functional analogs:

Substitution Patterns in Pyridine Derivatives

Compound Name Key Structural Features Biological/Chemical Properties Reference
(1-Pyridin-2-ylmethylpiperidin-4-yl)methanol Pyridine at 2-position, piperidine backbone Enhanced interaction with opioid receptors due to piperidine’s conformational flexibility
[4-(4-Fluorophenyl)pyridin-2-yl]methanol Fluorophenyl substituent Anti-cancer activity via fluorinated aromatic interactions
(4-Methoxy-3-methylpyridin-2-yl)methanol Methoxy and methyl groups at 4- and 3-positions Improved solubility and antimicrobial activity compared to non-substituted analogs

Key Insight: The position and type of substituents (e.g., fluorophenyl, methoxy) significantly influence solubility, binding affinity, and biological activity. Pyridin-2-yl(dipyridin-4-yl)methanol’s lack of bulky substituents may favor metal coordination over sterically hindered analogs .

Functional Group Variations

Compound Name Functional Group Variation Impact on Reactivity/Applications Reference
(1-(Pyridin-3-ylmethyl)piperidin-4-yl)methanol Pyridine at 3-position Reduced binding to GABA receptors compared to 2-position analogs
2-Pyridinemethanol Single pyridine + hydroxymethyl Antimicrobial activity (MIC: 31–62 µg/mL against S. aureus)
[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol Chloropyrimidine substituent Antiviral and anti-inflammatory properties

However, pyrimidine-based analogs (e.g., chloropyrimidine) exhibit distinct biological profiles due to altered electronic properties .

Heterocyclic Framework Modifications

Compound Name Heterocyclic Framework Unique Properties Reference
Pyridin-4-yl(thiophen-2-yl)methanol Thiophene instead of pyridine Redox activity and optoelectronic applications
(3-(Piperidin-4-yl)pyridin-2-yl)methanol Piperidine-pyridine hybrid Antitumor activity via dual-target inhibition
2-(Pyridin-2-yl)pyrimidine derivatives Pyrimidine core Anti-fibrotic and kinase-inhibitory effects

Key Insight: Replacing pyridine with thiophene or pyrimidine alters electronic properties and applications. This compound’s three pyridine rings likely enhance metal chelation capacity, distinguishing it from mono- or di-pyridine analogs .

Preparation Methods

Aldol Condensation with Formaldehyde

A foundational method involves the condensation of pyridine derivatives with formaldehyde under basic conditions. For example, pyridin-2-yl lithium intermediates react with dipyridin-4-yl ketones to form the tertiary alcohol via nucleophilic addition. Key parameters include:

Parameter Conditions Yield Reference
SolventTetrahydrofuran (THF)65–72%
BaseLithium diisopropylamide (LDA)
Temperature–78°C to 25°C

This route is limited by the instability of pyridinyl lithium species, requiring strict anhydrous conditions.

Reductive Amination of Pyridine Carbaldehydes

Alternative approaches employ reductive amination between pyridine-2-carbaldehyde and dipyridin-4-ylmethanamine. Sodium borohydride (NaBH4_4) in methanol reduces the imine intermediate to the target alcohol:

Pyridin-2-carbaldehyde+Dipyridin-4-ylmethanamineNaBH4,MeOHPyridin-2-yl(dipyridin-4-yl)methanol\text{Pyridin-2-carbaldehyde} + \text{Dipyridin-4-ylmethanamine} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{this compound}

Parameter Conditions Yield Reference
Reducing AgentNaBH4_4 (2.5 equiv)58%
Reaction Time12 h

This method avoids harsh bases but struggles with stereochemical control.

Metal-Catalyzed Cross-Coupling Strategies

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling of pyridin-2-ylboronic acid with brominated dipyridin-4-ylmethanol precursors enables modular synthesis:

Parameter Conditions Yield Reference
CatalystPd(PPh3_3)4_4 (5 mol%)78%
BaseK2_2CO3_3
SolventToluene/Water (3:1)

This method achieves high regioselectivity but requires pre-functionalized starting materials.

Ullmann-Type Coupling

Copper-mediated coupling of iodopyridines with dipyridin-4-ylmethanol derivatives offers cost-effective scalability:

2-Iodopyridine+Dipyridin-4-ylmethanolCuI, K2CO3Product\text{2-Iodopyridine} + \text{Dipyridin-4-ylmethanol} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{Product}

Parameter Conditions Yield Reference
CatalystCuI (10 mol%)62%
Ligand1,10-Phenanthroline
Temperature110°C

Side reactions, such as homocoupling, reduce efficiency.

Reduction of Ester Precursors

Borohydride-Mediated Ester Reduction

Methyl or ethyl esters of pyridin-2-yl(dipyridin-4-yl)carboxylate are reduced using lithium aluminum hydride (LiAlH4_4) or sodium borohydride (NaBH4_4):

EsterLiAlH4,THFThis compound\text{Ester} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{this compound}

Parameter Conditions Yield Reference
Reducing AgentLiAlH4_4 (3.0 equiv)85%
SolventTHF
TemperatureReflux (66°C)

NaBH4_4 with LiCl in THF provides milder conditions but lower yields (73%).

Catalytic Hydrogenation

Raney nickel or palladium on carbon (Pd/C) catalyzes the hydrogenolysis of ketone intermediates:

Parameter Conditions Yield Reference
CatalystPd/C (10 wt%)68%
Pressure50 psi H2_2
SolventEthanol

This method avoids stoichiometric reductants but risks over-reduction.

One-Pot Multi-Component Reactions

Grignard Addition to Pyridine Carboxylates

A one-pot sequence involving Grignard reagents and pyridine-2-carboxylates achieves high atom economy:

  • Esterification : Pyridine-2-carboxylic acid → methyl ester (H2_2SO4_4, MeOH).

  • Grignard Addition : Dipyridin-4-ylmagnesium bromide → tertiary alcohol.

Step Conditions Yield Reference
EsterificationH2_2SO4_4, MeOH, reflux92%
Grignard AdditionTHF, 0°C to 25°C76%

Side products from competing nucleophilic attack limit scalability.

Emerging Techniques and Mechanistic Insights

Photoredox Catalysis

Visible-light-mediated synthesis using Ru(bpy)32+_3^{2+} as a catalyst enables radical-based coupling:

Pyridin-2-yl Radical+Dipyridin-4-ylmethanolhν,Ru(bpy)32+Product\text{Pyridin-2-yl Radical} + \text{Dipyridin-4-ylmethanol} \xrightarrow{h\nu, \text{Ru(bpy)}_3^{2+}} \text{Product}

Parameter Conditions Yield Reference
Light Source450 nm LED54%
SolventAcetonitrile

This method is under development but offers potential for greener synthesis.

Electrochemical Methods

Anodic oxidation of pyridine derivatives in the presence of methanol achieves direct C–O bond formation:

Parameter Conditions Yield Reference
ElectrodeGraphite48%
ElectrolyteLiClO4_4

Current efficiency remains low due to competing side reactions.

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